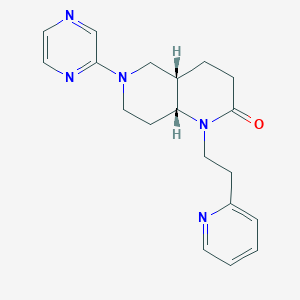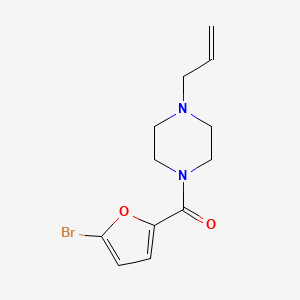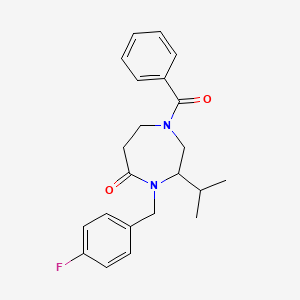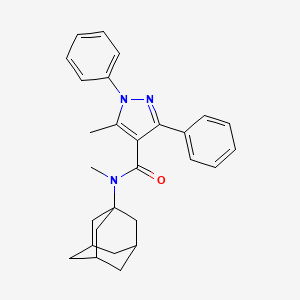![molecular formula C19H14ClN3O2S B5316025 N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the vinylbenzamide family of compounds and is known for its unique chemical properties, including its ability to selectively bind to certain proteins and enzymes.
Mécanisme D'action
The mechanism of action of CTB is complex and involves its ability to selectively bind to certain proteins and enzymes. CTB has been shown to bind to a variety of proteins and enzymes, including tubulin, a protein involved in cell division, and falcipain-2, an enzyme involved in the metabolism of the malaria parasite. By binding to these proteins and enzymes, CTB is able to selectively inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTB are diverse and depend on the specific proteins and enzymes that it targets. In cancer cells, CTB has been shown to inhibit cell division and proliferation, leading to a decrease in tumor growth. In malaria parasites, CTB has been shown to inhibit the metabolism of the parasite, leading to a decrease in parasite growth and survival. CTB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of a variety of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB for lab experiments is its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their function and activity. CTB is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of CTB is its potential toxicity, which can limit its use in certain experiments and applications.
Orientations Futures
There are a number of potential future directions for the study of CTB. One area of research is the development of new CTB derivatives with improved selectivity and efficacy for specific proteins and enzymes. Another area of research is the exploration of CTB's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new methods for the synthesis and purification of CTB could lead to more efficient and cost-effective production of this valuable compound.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 2-chloroacetophenone with thiosemicarbazide to form 2-chloro-N-(1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with benzaldehyde to form N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide. The synthesis of CTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
CTB has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. One of the most promising applications of CTB is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. CTB has also been studied for its potential applications in the treatment of infectious diseases, such as malaria, where it has been shown to inhibit the growth of the malaria parasite by targeting specific enzymes involved in its metabolism.
Propriétés
IUPAC Name |
N-[(Z)-1-chloro-3-oxo-1-phenyl-3-(1,3-thiazol-2-ylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-15(13-7-3-1-4-8-13)16(18(25)23-19-21-11-12-26-19)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,22,24)(H,21,23,25)/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYUDPXLYZIHE-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=NC=CS2)/NC(=O)C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)

![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)


![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)

